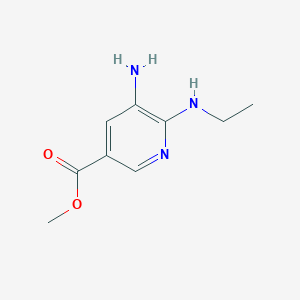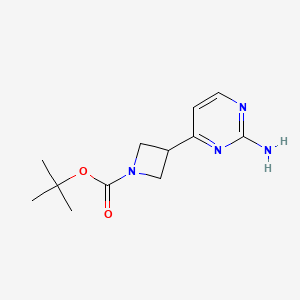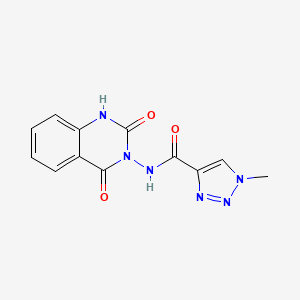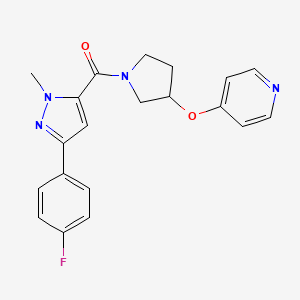![molecular formula C19H18ClN3O2S B2421261 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 897479-64-0](/img/structure/B2421261.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The 1H-NMR spectrum showed peaks at δ, ppm: 2.92–2.84 m (3H), 3.96–3.64 m (8H), 4.89 s (1H), 7.48–7.26 m (7H, H arom), 7.87–7.85 m (1H, H arom) .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of387.88. More detailed physical and chemical properties are not specified in the search results.
Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, specifically 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been synthesized and evaluated for their antibacterial activity . These compounds were found to be active against certain bacteria, including Bacillus subtilis and Staphylococcus aureus .
Antioxidant Properties
Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit antioxidant properties . These properties can be useful in various medical and scientific applications, such as the treatment of diseases caused by oxidative stress .
Analgesic and Anti-inflammatory Effects
Thiazole derivatives have also been found to have analgesic and anti-inflammatory effects . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .
Antifungal Activity
Some compounds with a similar structure have shown antifungal activity . This suggests that “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” could potentially be used in the development of new antifungal treatments .
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Antineoplastic or Cytotoxic Drug Molecules
Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests that “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” could potentially be used in cancer treatment .
Safety and Hazards
The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been found to interact with multiple receptors, which can lead to a variety of biological responses . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme in the inflammatory response .
Biochemical Pathways
For example, they can inhibit the enzyme COX-1, which plays a crucial role in the inflammatory response .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYZHVRTYIXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2421182.png)



![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)



![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)
![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)